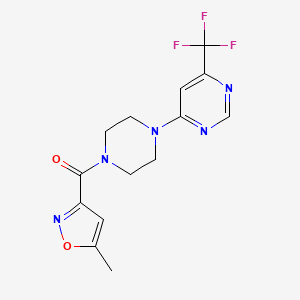
(5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is an organic compound characterized by its unique structure featuring a methylisoxazole ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone generally involves a multi-step process. One common route involves the reaction of a suitable 5-methylisoxazole derivative with a piperazine ring bearing a pyrimidinyl substituent. Typical reaction conditions include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and the application of mild heating to facilitate the reaction.
Industrial Production Methods: : On an industrial scale, the production methods would likely be optimized for yield and cost-efficiency. This might include the use of high-throughput reactors, optimized solvent systems, and possibly catalytic methods to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound can undergo a variety of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to potentially form new functional groups.
Reduction: Undergoing hydrogenation to reduce functional groups.
Substitution: Electrophilic or nucleophilic substitutions at various reactive sites.
Common Reagents and Conditions: : Common reagents might include:
Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents like ethanol, methanol, or acetonitrile for facilitating reactions.
Major Products Formed: : The major products will vary depending on the reaction type, but could include:
Functionalized derivatives with new substituents on the aromatic rings.
Reduced or oxidized forms of the starting material.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules for materials science. Biology : Potential use as a ligand for biological assays due to its unique structure. Medicine : Investigated for potential therapeutic effects, possibly as a candidate for drug development targeting specific pathways. Industry : Application in the development of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for (5-Methylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its unique structure.
Comparison with Similar Compounds
When compared to other compounds with similar structural motifs, this compound stands out due to the presence of both a methylisoxazole and a trifluoromethylpyrimidinyl-piperazine moiety. Similar compounds might include:
Similar Compounds
Compounds featuring a methylisoxazole ring but lacking the trifluoromethyl group.
Piperazine derivatives with different substituents on the pyrimidine ring.
Trifluoromethylpyrimidine derivatives without the isoxazole group.
Hope this detailed breakdown gives you a clear understanding of the compound’s nature, synthesis, reactions, and applications. Anything else you’re curious about?
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-9-6-10(20-24-9)13(23)22-4-2-21(3-5-22)12-7-11(14(15,16)17)18-8-19-12/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSKUTDERRWKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
![2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)
![3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2628790.png)
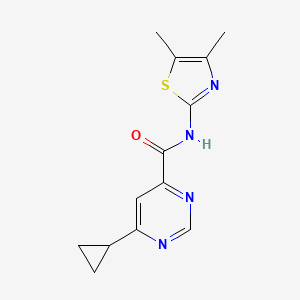
![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)
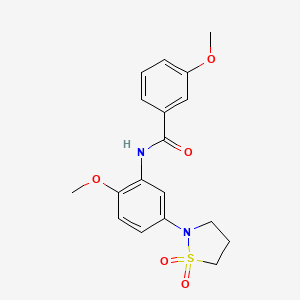
![2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2628798.png)
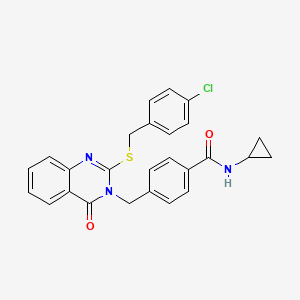
![2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2628804.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
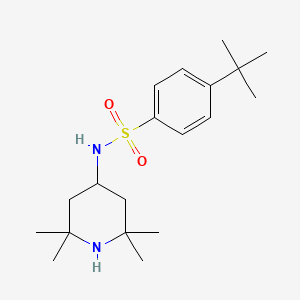
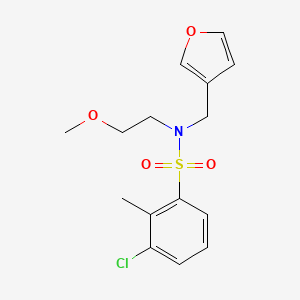
![N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2628810.png)
